molecular formula C20H17NO B15082383 Acetophenone, 2-phenyl-2-phenylamino CAS No. 5722-91-8

Acetophenone, 2-phenyl-2-phenylamino

Cat. No.: B15082383
CAS No.: 5722-91-8
M. Wt: 287.4 g/mol
InChI Key: SPWKVDHPFJFAAJ-UHFFFAOYSA-N
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Description

Acetophenone, 2-phenyl-2-phenylamino is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl group attached to the carbonyl carbon and another phenyl group attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Acetophenone, 2-phenyl-2-phenylamino typically involves the condensation of acetophenone with phenylhydrazine. The reaction proceeds through the formation of acetophenone phenylhydrazone, which then undergoes cyclization to form the desired product. The reaction conditions often include the use of an acid catalyst, such as glacial acetic acid or polyphosphoric acid, and heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is achieved through recrystallization and other separation techniques .

Chemical Reactions Analysis

Types of Reactions

Acetophenone, 2-phenyl-2-phenylamino undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted aromatic compounds .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its dual phenyl groups attached to both the carbonyl carbon and the nitrogen atom. This structural feature imparts distinct reactivity and properties, making it valuable in various synthetic and research applications .

Properties

CAS No.

5722-91-8

Molecular Formula

C20H17NO

Molecular Weight

287.4 g/mol

IUPAC Name

2-anilino-1,2-diphenylethanone

InChI

InChI=1S/C20H17NO/c22-20(17-12-6-2-7-13-17)19(16-10-4-1-5-11-16)21-18-14-8-3-9-15-18/h1-15,19,21H

InChI Key

SPWKVDHPFJFAAJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(C(=O)C2=CC=CC=C2)NC3=CC=CC=C3

Origin of Product

United States

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